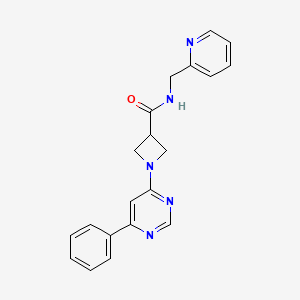
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide" belongs to a class of phenylpyrimidine-carboxamide derivatives, known for their significant biological activities, including acting as inhibitors for various kinases and showing promising anticancer properties. These compounds have been extensively studied for their synthesis methods, molecular structures, chemical reactions, and both physical and chemical properties.
Synthesis Analysis
Synthesis of such compounds typically involves multi-step chemical reactions, starting from basic chemical substrates to complex derivatives. The general approach includes the formation of the phenylpyrimidine scaffold followed by subsequent functionalization with the appropriate azetidine and carboxamide groups. Techniques like water-mediated synthesis and palladium-catalyzed intramolecular amination have been explored for the efficient synthesis of related compounds, highlighting the versatility of synthetic methods available for creating such complex molecules (Zhu et al., 2016) (He et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography and computational methods like DFT (Density Functional Theory) studies. These analyses provide insights into the three-dimensional arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets. Structural features such as hydrogen bonding, molecular conformations, and electronic properties are critical for the compound's biological activity and selectivity (Zhou et al., 2021).
Scientific Research Applications
Synthesis and Anticancer Activity A novel series of derivatives related to the pyrimidine structure have been synthesized and evaluated for their potential anticancer activity. One study focused on the synthesis of a series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones, revealing their cytotoxic properties against various cancer cell lines, including HCT-116 and MCF-7. These compounds were synthesized via condensation reactions, showcasing the versatility of pyrimidine derivatives in anticancer research (Rahmouni et al., 2016).
Antimicrobial and Antiviral Activities Research into pyrimidine derivatives extends into antimicrobial and antiviral applications. Another study synthesized thio-substituted ethyl nicotinate derivatives, undergoing further cyclization to form pyridothienopyrimidine derivatives. These compounds were screened for their antimicrobial activities, highlighting the potential of pyrimidine-based compounds in addressing bacterial infections (Gad-Elkareem et al., 2011). Additionally, pyrimidine thioglycoside analogs have been evaluated for their antiviral activities against SARS-COV-2 and Avian Influenza H5N1 viruses, indicating significant antiviral potential (Abu-Zaied et al., 2021).
Antidepressant and Nootropic Agents Compounds incorporating the pyrimidine structure have also been synthesized and tested for their potential as antidepressant and nootropic (cognitive enhancing) agents. This research area explores the central nervous system (CNS) activity of pyrimidine derivatives, offering insights into their therapeutic potential beyond antimicrobial and anticancer applications (Thomas et al., 2016).
properties
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(22-11-17-8-4-5-9-21-17)16-12-25(13-16)19-10-18(23-14-24-19)15-6-2-1-3-7-15/h1-10,14,16H,11-13H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAJDEDQVWHVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenylpyrimidin-4-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

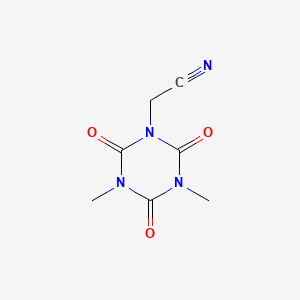
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2482385.png)

![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
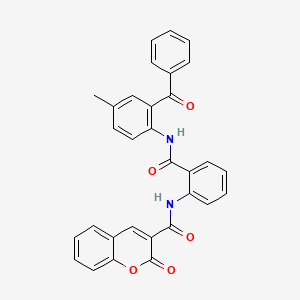
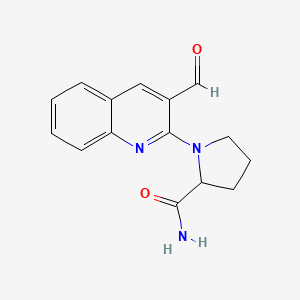
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
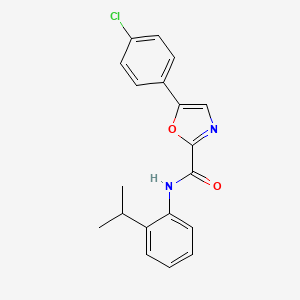
methanone](/img/structure/B2482397.png)

![7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482401.png)

![4-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2482403.png)
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)